(3Z)-N-(3,4-dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide
Description
(3Z)-N-(3,4-Dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide (CAS: 477851-53-9) is a synthetic amide derivative featuring a 3,4-dichlorophenyl group, a propanamide backbone, and a (4-nitrophenyl)methoxyimino substituent in the (Z)-configuration. Key properties include:
- Molecular formula: C₁₆H₁₃Cl₂N₃O₄
- Molecular weight: 382.2 g/mol
- Purity: ≥95% (HPLC) .
Properties
IUPAC Name |
(3Z)-N-(3,4-dichlorophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O4/c17-14-6-3-12(9-15(14)18)20-16(22)7-8-19-25-10-11-1-4-13(5-2-11)21(23)24/h1-6,8-9H,7,10H2,(H,20,22)/b19-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDBQBRIJXRPNH-UWVJOHFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CCC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C\CC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-N-(3,4-dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the 3,4-dichlorophenylamine and 4-nitrobenzyl alcohol. These intermediates undergo a series of reactions, such as condensation and esterification, to form the final product. The reaction conditions may include the use of solvents like dichloromethane, catalysts such as sulfuric acid, and temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The process may also include purification steps like recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(3Z)-N-(3,4-dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrophenylmethoxy group may be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3Z)-N-(3,4-dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3Z)-N-(3,4-dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in substituents on the aromatic rings and the imino group. Key comparisons include:
Key Observations:
- Electron-Withdrawing Groups : The target compound’s 4-nitrophenyl group enhances electrophilicity compared to analogs with halogenated benzyl groups (e.g., 3,4-dichlorobenzyl in CAS 477851-54-0) . This may influence reactivity in biological systems.
- Lipophilicity: Bromine substitution in CAS 320417-72-9 increases molecular weight (416.10 vs.
- Hydrogen Bonding: The hydroxyimino group in CAS 219529-34-7 introduces hydrogen-bonding capability absent in the nitro-substituted target compound, possibly affecting solubility and target interactions .
Biological Activity
The compound (3Z)-N-(3,4-dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide is a synthetic organic molecule with a complex structure that includes a dichlorophenyl group, a nitrophenyl moiety, and an imino functional group. Its unique arrangement of functional groups suggests potential applications in pharmaceuticals, particularly in targeting various biological pathways. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (3Z)-N-(3,4-dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide
- CAS Number : 477851-53-9
- Molecular Formula : C16H13Cl2N3O4
- Molecular Weight : 368.20 g/mol
The biological activity of (3Z)-N-(3,4-dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide is believed to result from its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The presence of both nitro and imino functional groups enhances its specificity towards certain biological targets compared to simpler analogs.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing nitrophenyl groups have shown promising results against various cancer cell lines. The compound's unique structure may enhance its efficacy in inhibiting cancer cell proliferation.
Antimicrobial Properties
The dichlorophenyl moiety suggests potential antimicrobial activity. Compounds with similar structures have demonstrated antibacterial and antifungal activities. The exact mechanisms by which this compound exerts such effects require further investigation.
Predictive Models
Predictive models like the PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities based on structural similarities to known compounds. Such models suggest that (3Z)-N-(3,4-dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide may exhibit multiple biological activities, including anti-inflammatory and analgesic effects.
Case Studies
-
Anticancer Studies :
- A study evaluating the anticancer properties of similar compounds found that derivatives with nitrophenyl groups exhibited significant cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and TK-10 (renal cancer) cells.
- Specific IC50 values were reported for related compounds, indicating potential for further development in this area.
-
Antimicrobial Activity :
- Research on structurally related compounds demonstrated effective inhibition of bacterial growth at low concentrations. The mechanism involved disruption of bacterial cell wall synthesis.
- Further studies are needed to evaluate the specific antimicrobial efficacy of (3Z)-N-(3,4-dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloroaniline | Amino group; chloro substituent | Antibacterial |
| 2-Nitroaniline | Nitro group; amino substituent | Anticancer |
| 3,4-Dichloroaniline | Two chloro groups; amino substituent | Herbicidal |
| (3Z)-N-(3,4-dichlorophenyl)-3-{[(4-nitrophenyl)methoxy]imino}propanamide | Nitro and imino groups; dichlorophenyl ring | Potential anticancer and antimicrobial |
Q & A
Basic: What spectroscopic methods are critical for confirming the stereochemistry and functional groups of (3Z)-configured propanamide derivatives?
Answer:
¹H and ¹³C NMR spectroscopy are essential for determining the Z/E configuration and functional group assignments. For example:
- Chemical shifts (δ) in ¹H NMR distinguish the imino (C=N) proton environment, with Z-isomers often showing downfield shifts due to restricted rotation.
- Coupling constants (J) in NOESY or COSY experiments can confirm spatial proximity of protons, critical for stereochemical assignment .
- IR spectroscopy identifies the presence of nitro (NO₂) and amide (C=O) groups via characteristic stretching frequencies (~1520 cm⁻¹ for NO₂; ~1650 cm⁻¹ for amide C=O) .
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
Basic: How are reaction conditions optimized to synthesize the (3Z)-isomer with high regioselectivity?
Answer:
Key factors include:
- Temperature control : Lower temperatures (0–25°C) favor Z-isomer formation by reducing thermal energy that promotes E-isomerization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, NMP) stabilize transition states, enhancing regioselectivity during imine formation .
- Catalysts : Lewis acids (e.g., ZnCl₂) or base additives (e.g., Et₃N) can accelerate imino group formation while minimizing side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) separates isomers, while TLC monitors reaction progress .
Advanced: How do structural modifications (e.g., halogen substitution, nitro positioning) influence biological target interactions?
Answer:
- Halogen effects : Chlorine at the 3,4-dichlorophenyl group increases lipophilicity, enhancing membrane permeability and target binding (e.g., enzyme active sites). Bromine analogs show similar effects but with altered steric constraints .
- Nitro group : The para-nitro substituent on the benzyl moiety introduces strong electron-withdrawing effects, potentially increasing electrophilicity and reactivity with nucleophilic residues (e.g., cysteine thiols in enzymes) .
- Comparative studies : Analogues lacking the nitro group exhibit reduced antimicrobial activity, highlighting its role in target engagement .
Advanced: What strategies resolve discrepancies between in vitro bioactivity and in vivo efficacy for this compound?
Answer:
- Metabolic stability assays : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., hydrolysis of the imino group) that reduce in vivo activity .
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution. For example, poor solubility due to the nitro group may limit absorption, requiring formulation adjustments (e.g., PEGylation) .
- Target validation : Use CRISPR/Cas9 knockdown models to confirm if observed in vitro targets (e.g., enzyme inhibition) correlate with in vivo phenotypes .
Experimental Design: How can researchers assess the compound’s potential off-target effects in complex biological systems?
Answer:
- Proteome-wide profiling : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
- Transcriptomic analysis : RNA sequencing of treated cells identifies differentially expressed genes, revealing unintended pathways affected .
- Docking simulations : Molecular modeling against databases (e.g., PDB) predicts off-target binding to structurally similar enzymes or receptors .
Data Contradiction: How to address inconsistent NMR data for the imino group under varying pH conditions?
Answer:
- pH-dependent studies : Acquire NMR spectra at multiple pH levels (2–10) to observe protonation/deprotonation effects on chemical shifts. The imino group (C=N) may tautomerize under acidic conditions, altering δ values .
- Dynamic NMR : Perform variable-temperature experiments to detect slow exchange processes that obscure peak splitting .
- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding patterns to validate NMR interpretations .
Advanced: What mechanistic insights explain the compound’s selective inhibition of microbial vs. mammalian enzymes?
Answer:
- Structural analysis : Compare microbial enzyme active sites (e.g., bacterial dihydrofolate reductase) with human homologs. The 3,4-dichlorophenyl group may fit a hydrophobic pocket absent in mammalian enzymes .
- Inhibitor kinetics : Use surface plasmon resonance (SPR) to measure binding kinetics (Kd, kon/koff). Higher affinity for microbial targets correlates with lower IC₅₀ values .
- Mutagenesis studies : Introduce point mutations in microbial enzymes (e.g., replacing Leu with bulkier residues) to test steric hindrance effects .
Methodological Pitfalls: What are common errors in synthesizing and characterizing this compound?
Answer:
- Isomerization during purification : Avoid prolonged exposure to heat or light, which promotes Z→E conversion. Use low-temperature silica gel chromatography .
- Impurity masking : Residual solvents (e.g., DMF) in NMR samples can obscure peaks. Lyophilize thoroughly and use deuterated solvents .
- Overlooking tautomerism : The imino group may tautomerize to enamine forms, leading to misassignment. Confirm via 2D NMR (HSQC, HMBC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
